ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate
Description
ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C23H28N2O3 |
|---|---|
Molecular Weight |
380.5g/mol |
IUPAC Name |
ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxoindole-3-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-4-28-22(27)23(17-18-11-6-5-7-12-18)19-13-8-9-14-20(19)25(21(23)26)16-10-15-24(2)3/h5-9,11-14H,4,10,15-17H2,1-3H3 |
InChI Key |
FVVDUGXSDYFBAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C2=CC=CC=C2N(C1=O)CCCN(C)C)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1(C2=CC=CC=C2N(C1=O)CCCN(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Dimethylamino Propyl Group: This step involves the alkylation of the indole nitrogen with 3-chloropropyl dimethylamine in the presence of a base such as potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can occur at the carbonyl group, converting the ketone to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of analogs for biological testing.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the dimethylamino group.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate exerts its effects would depend on its specific application. In a biological context, the compound could interact with various molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the indole core could interact with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-benzyl-1H-indol-3-yl)-3-oxopropanoate: Similar structure but with different functional groups.
3-Benzyl-1-(3-dimethylaminopropyl)-2-oxoindoline: Lacks the ester group.
N-Benzyl-3-(dimethylamino)propyl-2-oxoindole: Different substitution pattern.
Uniqueness
ethyl 3-benzyl-1-[3-(dimethylamino)propyl]-2-oxo-3-indolinecarboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the ester group, benzyl group, and dimethylamino group in a single molecule provides a versatile platform for further chemical modifications and applications.
This compound’s unique structure and reactivity make it a valuable subject for ongoing research in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
